molecular formula C15H11NO3 B5506225 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one

2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5506225
M. Wt: 253.25 g/mol
InChI Key: DVJLPHFMBUSVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.07389321 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phytochemical Properties and Agricultural Applications

  • Allelochemical Properties in Gramineae Plants : Compounds with a 1,4-benzoxazin-3(4H)-one skeleton, like 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) isolated from the Poaceae family, exhibit phytotoxic, antimicrobial, antifungal, and insecticidal properties. These compounds have potential agronomic utility due to their bioactivity and are subject to ongoing research for their possible uses in crop protection and pest management (Macias et al., 2006).

  • Ecological Role and Herbicide Models : Extensive research has been done on the isolation, synthesis, and degradation of benzoxazinones in various systems, revealing their significant phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones, including derivatives of 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one, are being explored as leads for natural herbicide models and their role in chemical defense mechanisms of plants (Macias et al., 2009).

Organic Synthesis and Chemical Properties

  • Synthesis of Derivatives for Luminescence Studies : Methoxy-substituted benzoxazin-4-ones, such as 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-one, have been synthesized and analyzed for their UV, IR, and luminescence spectra. The position of the methoxy group affects intramolecular hydrogen bonding and luminescence properties, which is significant for applications in materials science (Loseva et al., 1971).

  • Synthesis of Functionalized Derivatives : Novel methods for synthesizing functionalized benzoxazine derivatives have been developed, with applications in creating oxygen-functionalized aromatic compounds. These methods are significant for the development of new organic compounds with potential applications in various fields of chemistry (Nakamura et al., 2003).

Potential Pharmaceutical Applications

  • Anti-Stress Oxidative Properties : Novel 8-am-amino-1,4-benzoxazine derivatives have been synthesized with potential anti-stress oxidative properties. These compounds were developed using (3,4-dihydroxy-2-methoxyphenyl) (phenyl) methanone as a starting material, demonstrating the versatility of benzoxazinone derivatives in pharmaceutical research (Largeron & Fleury, 1998).
  • Antibacterial Properties : Research has shown the synthesis of novel benzoxazinone derivatives bearing chalcone moiety, with evaluation for antibacterial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Soliman et al., 2023).

  • Phytotoxicity and Herbicide Potential : Studies on the structure-activity relationships of benzoxazinones and their degradation products have shown significant phytotoxic effects. This research aids in understanding the ecological role of these compounds and proposes new models for natural herbicides based on the 1,4-benzoxazine skeleton (Macias et al., 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

2-(3-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(17)19-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJLPHFMBUSVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.